molecular formula C16H11FN2O2 B1618635 (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 288401-60-5

(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B1618635
CAS No.: 288401-60-5
M. Wt: 282.27 g/mol
InChI Key: LUIKVPFJGVQNCR-UHFFFAOYSA-N
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Description

WAY-612622 is a chemical compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor . CDK9 is an enzyme that plays a crucial role in regulating transcription, the process by which genetic information from DNA is copied into RNA. Inhibiting CDK9 can have significant implications for various biological processes and diseases, particularly in cancer research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

WAY-612622 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: Involves the gain of electrons, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-612622 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

WAY-612622 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a tool to study the inhibition of CDK9 and its effects on transcription.

    Biology: Investigated for its role in regulating gene expression and cell cycle progression.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK9, which is often overactive in cancer cells.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK9.

Comparison with Similar Compounds

Similar Compounds

    Flavopiridol: Another CDK9 inhibitor with similar mechanisms of action.

    Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including CDK9.

    SNS-032: A selective inhibitor of CDK2, CDK7, and CDK9.

Uniqueness of WAY-612622

WAY-612622 is unique in its specific inhibition of CDK9, making it a valuable tool for studying the role of this enzyme in transcription and its potential as a therapeutic target. Compared to other CDK inhibitors, WAY-612622 offers a more targeted approach, which can be advantageous in minimizing off-target effects .

Properties

IUPAC Name

(5-fluoro-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIKVPFJGVQNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357553
Record name (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

288401-60-5
Record name (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288401-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxyphenyl 1-phenyl-1H-pyrazol-4yl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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